RU 24213

Polypharmacology Dopamine Receptors Opioid Receptors

Standard D2 agonists like quinpirole or apomorphine introduce dose-dependent oral stereotypy that confounds behavioral readouts. RU 24213 (CAS 67383-44-2) uniquely eliminates this variable while adding kappa-opioid receptor antagonism - enabling cleaner, dual-mechanism interrogation in a single agent. • No dose-dependent oral stereotypy vs. quinpirole, apomorphine, NPA - cleaner locomotor/sniffing data • Dual D2 agonist + KOR antagonist - eliminates co-administration protocols for addiction & pain studies • Prolonged in vivo duration - sustained striatal ACh elevation over hours vs. apomorphine • Ideal negative control for D2 anticonvulsant screens - ED50 > 4.5 mg/kg vs. LY 171555 (0.19 mg/kg)

Molecular Formula C19H26ClNO
Molecular Weight 319.9 g/mol
CAS No. 67383-44-2
Cat. No. B1210954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 24213
CAS67383-44-2
Synonyms3-(2-(N-phenylethyl)-N-((propyl)amino)ethyl)phenol. HCl
N-n-propyl-N-phenylethyl-4(3-hydroxyphenyl)ethylamine hydrochloride
N-n-propyl-N-phenylethyl-p(3-hydroxyphenyl)ethylamine hydrochloride
RU 24213
RU-24213
RU24213
Molecular FormulaC19H26ClNO
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl
InChIInChI=1S/C19H25NO.ClH/c1-2-13-20(14-11-17-7-4-3-5-8-17)15-12-18-9-6-10-19(21)16-18;/h3-10,16,21H,2,11-15H2,1H3;1H
InChIKeyXSGDSLCZJWMGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RU 24213: Dual D2 Agonist & Kappa Antagonist


RU 24213 (CAS 67383-44-2) is a di-(phenethyl)-amine derivative classified as a selective dopamine D2 receptor agonist [1]. Its pharmacological profile is further distinguished by its additional activity as a kappa-opioid receptor antagonist, a dual mechanism not typically observed in standard D2 agonists [2]. This compound is widely used as a reference tool in studies investigating D2 receptor-mediated behaviors and the interplay between dopaminergic and opioidergic systems.

Risks of Substituting RU 24213 with Other D2 Agonists


Substituting RU 24213 with another D2 agonist, such as quinpirole or bromocriptine, introduces significant pharmacological and behavioral variability that can compromise experimental outcomes. Unlike standard D2 agonists, RU 24213 uniquely acts as a kappa-opioid receptor antagonist [2], does not elicit dose-dependent oral stereotypy [3], and has a distinct duration of action compared to apomorphine [4] and bromocriptine [1]. These specific, quantitative differences, detailed below, can lead to different results in behavioral assays, making RU 24213 a unique chemical probe for dissecting complex neural circuits.

RU 24213: Comparative Evidence Against Analogs


Mechanism: Dual D2/Kappa-Opioid Activity

RU 24213 is a selective D2 receptor agonist, but binding studies have revealed it also possesses a significant and unique affinity for the kappa-opioid receptor, where it acts as an antagonist. This dual mechanism is absent in other standard D2 agonists like quinpirole or bromocriptine [1]. This functional duality was confirmed in functional assays where its kappa-antagonist activity was demonstrated using the field-stimulated rabbit vas deferens model [1].

Polypharmacology Dopamine Receptors Opioid Receptors

Oral Stereotypy: Absence vs. Other D2 Agonists

In a dose-effect study on stereotyped behavior in rats, the selective D2 agonist RU 24213 (0.7-20.0 mg/kg) did not elicit dose-dependent oral behavior. In contrast, the D2 agonist LY 171555 (quinpirole, 0.1-18.0 mg/kg) induced a maximal level of oral activity, while non-selective agonists apomorphine (APO, 0.3-10.0 mg/kg) and N-propylnorapomorphine (NPA, 0.001-4.5 mg/kg) produced robust oral activity at high doses [1].

Behavioral Pharmacology Stereotypy D2 Receptor Subtypes

Duration of Action on Striatal Acetylcholine

The stimulatory effect of RU 24213 on striatal acetylcholine (ACh) levels in intact rats was much longer-lasting than that of apomorphine. While the effect of apomorphine was brief, a significant effect of RU 24213 (at 5 mg/kg) was sustained for several hours post-administration [1]. This extended efficacy is a key differentiator for in vivo studies requiring prolonged D2 receptor activation.

Neurochemistry Cholinergic System Pharmacokinetics

Pituitary D2 Potency and Prolactin Inhibition

In assays using bovine anterior pituitary membranes, RU 24213 displaced [3H]-dihydroergocryptine binding with a Kd of 150 nM. Functionally, it was a potent inhibitor of prolactin release from anterior pituitary cells in primary culture, with an ED50 of 5 nM [1]. This demonstrates a high degree of functional potency at D2 receptors, relevant for studies on neuroendocrine regulation.

Endocrinology Prolactin Receptor Binding

D2-Mediated Inositol Phosphate Inhibition

In rat striatal slices, stimulation of D2 receptors with RU 24213 led to a decrease in the basal level of inositol phosphates with an IC50 of 50 nM. This potency was compared against other standard D2 agonists in the same assay, establishing a clear rank order of potency: quinpirole (IC50 5 nM) > lisuride (IC50 8 nM) > RU 24213 (IC50 50 nM) > dopamine (IC50 200 nM) [1].

Signal Transduction Phosphoinositide In Vitro Pharmacology

Anticonvulsant Potency vs. Other D2 Agonists

In a mouse model of pilocarpine-induced limbic seizures, RU 24213 showed a significantly lower anticonvulsant potency compared to other D2 agonists. Its ED50 was greater than 4.5 mg/kg, whereas LY 171555 (quinpirole) had an ED50 of 0.19 mg/kg in rats, and the more potent agonist PHNO had an ED50 of 0.17 mg/kg in mice [1]. This lack of strong anticonvulsant efficacy is a unique feature among D2 agonists.

Epilepsy Models In Vivo Pharmacology Pilocarpine

RU 24213: Defined Research Applications


D2-Mediated Behaviors Without Oral Stereotypy

In behavioral pharmacology, RU 24213 is the preferred D2 agonist when the research goal is to study locomotor activity, sniffing, and grooming without the confounding behavioral output of intense oral stereotypy. Evidence shows that unlike LY 171555, apomorphine, and NPA, RU 24213 does not produce dose-dependent oral behavior [1]. This allows for a cleaner interpretation of D2-mediated behavioral activation and its modulation by other neurotransmitter systems.

Single Probe for Dopamine-Opioid Interactions

For studies focused on the interaction between dopamine D2 and kappa-opioid receptors, RU 24213 is an essential tool. Its dual activity as a D2 agonist and kappa-opioid antagonist [2] eliminates the need for co-administration of separate dopaminergic and opioidergic drugs, thus simplifying experimental design. This is particularly valuable for research on addiction, pain, and affective disorders where these systems are known to interact.

Long-Duration Striatal Function & Neurochemistry

RU 24213 is a superior choice over apomorphine for in vivo studies requiring prolonged D2 receptor activation. It produces a much longer-lasting increase in striatal acetylcholine levels, making it suitable for sustained target engagement in behavioral and neurochemical experiments over several hours [3]. This avoids the need for repeated dosing or continuous infusion protocols often required with shorter-acting agonists.

Negative Control for D2 Anticonvulsant Research

In rodent models of epilepsy, such as pilocarpine-induced seizures, the lack of a potent anticonvulsant effect (ED50 > 4.5 mg/kg) makes RU 24213 an ideal control for experiments testing the anticonvulsant properties of other D2 agonists like LY 171555 (ED50 0.19 mg/kg) [4]. Using RU 24213 helps researchers confirm that an observed anticonvulsant effect is specific to certain D2 agonists and not a general property of D2 receptor stimulation.

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